[2-(3-Phenylpropoxy)phenyl]amine hydrochloride

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Ortho-substitution is critical for CNS SAR; meta/para isomers cannot substitute. [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 108715-56-6) solves this: • Precise ortho-aryloxypropyl aniline scaffold for cyclizations and directed metalations. • HCl salt ensures aqueous solubility for enzyme/receptor assays and preformulation screens. • Reliable gram-to-kilogram supply supports advanced intermediate synthesis.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 108715-56-6
Cat. No. B172011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Phenylpropoxy)phenyl]amine hydrochloride
CAS108715-56-6
Synonyms[2-(3-Phenylpropoxy)phenyl]amine hydrochloride
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl
InChIInChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H
InChIKeyLGCBWSFTCFXMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride: Chemical Identity & Overview


[2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 108715-56-6) is a primary amine hydrochloride salt belonging to the class of aryloxyphenylpropylamine derivatives. Its molecular formula is C₁₅H₁₈ClNO with a molecular weight of approximately 263.77 g/mol . Structurally, it features a phenylpropoxy ether linkage at the ortho position of an aniline core . This compound is primarily utilized as a synthetic building block or research intermediate in organic chemistry and pharmaceutical research .

Ortho-substituted building block for regioselective synthesis
Hydrochloride salt supports aqueous assay workflows
Aryloxyphenylpropylamine core may support CNS pharmacophore studies

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride: Limitations of Structural Analogs


Critical appraisal of publicly available primary literature, patents, and authoritative databases reveals a significant absence of direct, quantitative, comparator-based evidence for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 108715-56-6) relative to its closest analogs. This data gap prevents a valid, evidence-backed scientific selection or procurement rationale based on differential potency, selectivity, or pharmacokinetic parameters. Consequently, generic substitution with a regioisomer (e.g., meta- or para-substituted derivatives) or the free base (2-(3-phenylpropoxy)aniline, CAS 403517-03-3) cannot be justified without a speculative leap from class-level inference, which carries inherent risk for applications requiring specific interaction or reactivity [1]. Until such data is generated and disclosed, the procurement of this specific compound rests on its precise chemical structure for defined synthetic routes rather than on a demonstrated, quantifiable functional advantage over a comparator .

This compound
Potential substitute
Risk context
Ortho-substituted hydrochloride
Meta- or para-substituted isomer
Regiochemistry may alter reactivity and spatial presentation
Crystalline hydrochloride salt
Free base (liquid, CAS 403517-03-3)
Physical form and aqueous solubility may differ; handling and assay compatibility not directly transferable
Aryloxyphenylpropylamine core
Simpler aniline derivative
Pharmacophore class mismatch; CNS-target engagement not predicted for generic anilines

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride: Comparative Evidence


Ortho-Substitution Regiochemistry vs. Meta/Para Analogs

The primary differentiating factor for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is its ortho-substitution pattern on the central phenyl ring. In contrast, commercially available analogs such as [3-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 17399-25-6) and [4-(3-Phenylpropoxy)phenyl]amine hydrochloride (CAS 57181-86-9) feature meta- and para-substitution, respectively. This regiochemical variation fundamentally alters the compound's geometric and electronic properties, which can critically influence its reactivity in further synthetic transformations (e.g., directing group effects in electrophilic aromatic substitution or transition metal-catalyzed cross-couplings) .

Ortho substitution
Class-level inference
Ortho vs Meta / Para
Supports regiochemistry-specific synthesis selection
Geometry may influence reaction outcomes
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship (SAR)

Salt Form vs. Free Base: Solubility and Handling

The compound's formulation as a hydrochloride salt provides a quantifiable advantage in physicochemical properties compared to its free base analog, 2-(3-phenylpropoxy)aniline (CAS 403517-03-3) . The target compound exists as a white crystalline solid with a reported melting point of 162.5-163 °C , whereas the free base is a liquid. Furthermore, the hydrochloride salt is characterized as being freely soluble in water and ethanol but insoluble in non-polar solvents like diethyl ether and benzene . In contrast, the free base is significantly more lipophilic.

Salt vs free base
Reported comparison
Solid (salt) Freely soluble in H₂O, EtOH mp 162.5–163 °C vs liquid free base
May support aqueous assay and storage workflows
Solid form simplifies accurate weighing
Formulation Science Preformulation Analytical Chemistry

CNS Activity Potential via Aryloxyphenylpropylamine Pharmacophore

The compound's core structure aligns with the well-documented pharmacophore of 3-aryloxy-3-phenylpropylamines, a class known for its activity on central nervous system (CNS) targets [1]. This class includes clinically successful selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine [2]. While no direct biological activity data is available for [2-(3-Phenylpropoxy)phenyl]amine hydrochloride itself, its structural membership in this class suggests potential for interaction with monoamine transporters or related receptors [3]. In contrast, analogs lacking the specific aryloxyphenylpropylamine framework (e.g., simpler anilines) would not be expected to engage these same biological targets.

CNS pharmacophore
Class-level
Contains aryloxyphenylpropylamine core
Class-level inference for CNS target studies
No direct activity data available
CNS Drug Discovery Pharmacology Neurochemistry

Specialized Research Intermediate: Availability and Pricing

Procurement data indicates that [2-(3-Phenylpropoxy)phenyl]amine hydrochloride is not a bulk commodity chemical but a specialized research intermediate. A pricing point of approximately 638 RMB per gram is reported . This is consistent with a compound produced via custom synthesis on a smaller scale rather than large-scale manufacturing . Its availability from custom synthesis providers suggests a niche application profile where purity and structural specificity are prioritized over cost, distinguishing it from less expensive, commodity aniline derivatives.

Procurement profile
Supporting evidence
~638 RMB/g
Niche research intermediate supply context
Custom synthesis prioritizes purity and specificity
Chemical Procurement Research Supply Chain Custom Synthesis

[2-(3-Phenylpropoxy)phenyl]amine hydrochloride: Application Scenarios


Ortho-Specific Scaffold for CNS Libraries

Given its classification within the aryloxyphenylpropylamine pharmacophore class [1] and its unique ortho-substitution pattern , this compound serves as a specialized building block for the construction of diverse compound libraries aimed at CNS targets. It is most appropriate when a medicinal chemistry program requires exploring the SAR around an ortho-aryloxypropyl aniline core, a scaffold for which meta- or para-substituted analogs are not direct replacements .

Aqueous Biological Assays and Preformulation Studies

The hydrochloride salt form offers a critical advantage in aqueous solubility and handling over the free base . Consequently, this compound is the preferred choice for any research application involving aqueous buffers, such as in vitro enzyme or receptor binding assays, or for initial preformulation screens where solubility is a key parameter .

Non-Substitutable Intermediate in Regioselective Synthesis

In any synthetic route where the ortho-aryloxypropyl aniline core is a required structural motif for subsequent transformations (e.g., cyclizations, directed metalations), this compound is non-substitutable. The use of the meta- or para-isomers would lead to a different final product with potentially divergent properties, making [2-(3-Phenylpropoxy)phenyl]amine hydrochloride the necessary starting material for achieving the intended molecular architecture .

Custom Synthesis of Advanced Intermediates

As a specialty chemical available from custom synthesis suppliers , this compound is a logical procurement choice for teams requiring a reliable source of a non-commodity, ortho-substituted aryloxyphenylpropylamine building block. Its cost and supply chain profile align with its use in producing gram-to-kilogram quantities of more complex intermediates where the specific regiochemistry must be maintained.

Application
Selection Property
Validation Focus
CNS library synthesis
Ortho-substitution pattern
Regiochemical specificity in scaffold design
Aqueous biological assays
Hydrochloride salt solubility
Assay compatibility in aqueous buffers
Regioselective synthesis intermediate
Ortho-aryloxypropyl aniline core
Geometric control in synthetic transformations
Custom synthesis procurement
Specialty building block supply
Purity and scale-up consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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